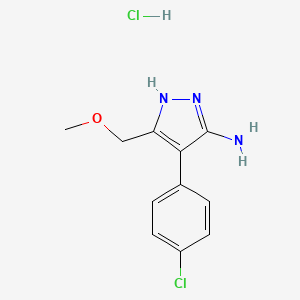
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride
Übersicht
Beschreibung
The compound “4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate substituted phenylamine with a suitable methoxymethyl pyrazole derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a methoxymethyl group and a 4-chlorophenyl group. The presence of these functional groups would likely confer distinct chemical properties to the compound.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the methoxymethyl group could potentially be substituted with other groups in a nucleophilic substitution reaction. The aromatic ring could also undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole ring and the chlorine atom on the phenyl ring would likely make the compound relatively polar, influencing its solubility in different solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various techniques, including sulphonylation and cyclization processes (Diana et al., 2018).
- Molecular Structure Analysis : Research includes studies on the molecular structure and spectral analysis of related pyrazole compounds (Viji et al., 2020).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial activity (Hafez et al., 2016).
- Anticancer Properties : Certain compounds have shown higher anticancer activity compared to standard drugs in in vitro studies (Hafez et al., 2016).
Corrosion Protection
- Inhibition of Corrosion : Derivatives of this compound have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments (Paul et al., 2020).
Molecular Docking Studies
- Computational Approach : Studies have used molecular docking and quantum chemical calculations to understand the interaction of pyrazole derivatives with different proteins and their potential biological effects (Viji et al., 2020).
Additional Applications
- Synthetic Methodology : Research into efficient and regioselective synthesis methods for related compounds (Machado et al., 2011).
- Crystallography Studies : Investigations into the crystal structure of similar compounds for detailed structural analysis (Kumarasinghe et al., 2009).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The study of pyrazole derivatives is an active area of research in medicinal chemistry, due to the diverse biological activities of these compounds. This particular compound could potentially be studied for its biological activity, and could serve as a starting point for the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVKIBROOLHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
1187058-36-1 | |
| Record name | 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
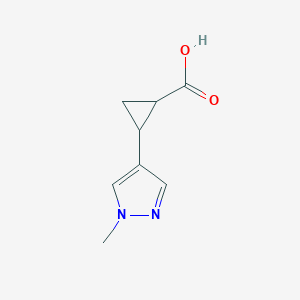
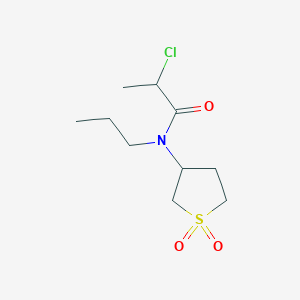
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)
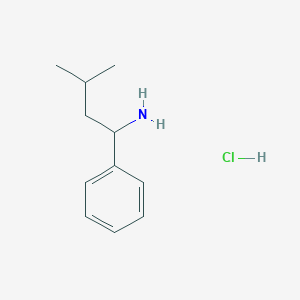
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
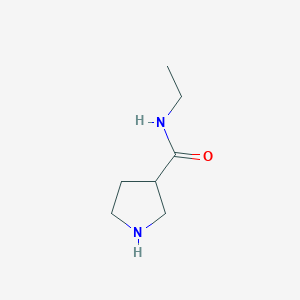
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
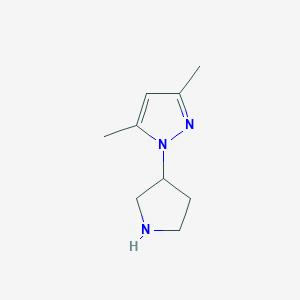
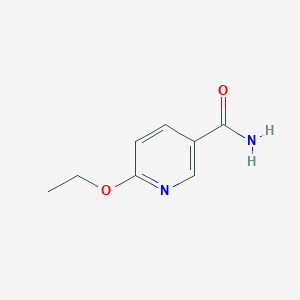
![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)
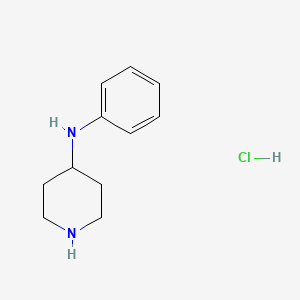
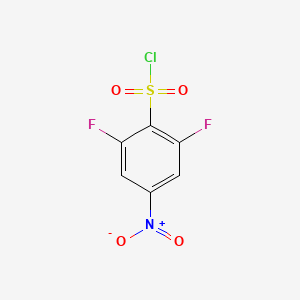
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)